1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide
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Description
1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H32N4O3S and its molecular weight is 444.59. The purity is usually 95%.
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Biological Activity
1-Methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methanesulfonyl group and various nitrogen-containing heterocycles. Its molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 353.53 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.
Pharmacological Properties
The compound has shown promising biological activities in various studies, particularly in the context of neuropharmacology and cancer research.
- Neuroprotective Effects : Research indicates that compounds similar to this one exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression .
- CYP Enzyme Interaction : The compound may act as an inhibitor for specific cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Modulation of Neurotransmitter Levels : By influencing dopamine and serotonin pathways, it may enhance cognitive function and mood stabilization.
- Induction of Apoptosis : The compound might activate intrinsic apoptotic pathways in malignant cells, leading to programmed cell death.
- Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative damage in neural tissues.
In Vitro Studies
In vitro assays have demonstrated that the compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. Concentrations as low as 10 µM have shown marked effects on cell proliferation rates .
Animal Models
In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₃O₂S |
Molecular Weight | 353.53 g/mol |
Biological Activities | Neuroprotection, Anticancer |
CYP Enzyme Interaction | CYP1A2 Inhibitor |
In Vitro IC50 (Cancer Cells) | 10 µM |
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-25-12-5-8-21(25)22(26-13-9-18-6-3-4-7-20(18)17-26)16-24-23(28)19-10-14-27(15-11-19)31(2,29)30/h3-8,12,19,22H,9-11,13-17H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLUSVBCPMXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.